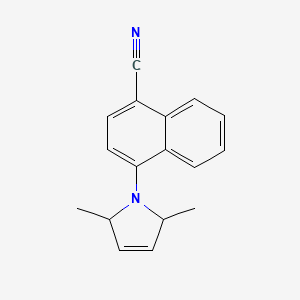
4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile is a chemical compound known for its unique structure and properties It consists of a naphthalene ring substituted with a 2,5-dimethyl-2,5-dihydropyrrol-1-yl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-2,5-dihydropyrrol-1-yl)naphthalene-1-carbonitrile typically involves the reaction of naphthalene derivatives with 2,5-dimethyl-2,5-dihydropyrrole under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce different reduced derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,5-dimethyl-2,5-dihydropyrrol-1-yl)naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 1,5-Dimethyl-2-pyrrolecarbonitrile
Uniqueness
4-(2,5-Dimethyl-2,5-dihydro-1H-pyrrol-1-yl)-1-naphthonitrile stands out due to its unique combination of a naphthalene ring with a 2,5-dimethyl-2,5-dihydropyrrol-1-yl group and a carbonitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
870889-07-9 |
|---|---|
Molekularformel |
C17H16N2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
4-(2,5-dimethyl-2,5-dihydropyrrol-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H16N2/c1-12-7-8-13(2)19(12)17-10-9-14(11-18)15-5-3-4-6-16(15)17/h3-10,12-13H,1-2H3 |
InChI-Schlüssel |
SPESJSJVDJOMGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC(N1C2=CC=C(C3=CC=CC=C32)C#N)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













